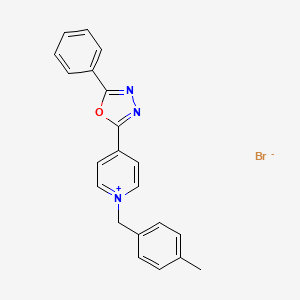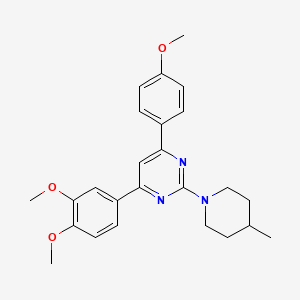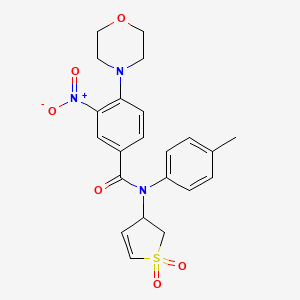
6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine is a chemical compound that has been used extensively in scientific research for its potential therapeutic applications. This compound is a member of the quinazolinamine family of compounds, which are known for their diverse pharmacological activities.
作用機序
The mechanism of action of 6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and angiogenesis. Additionally, it has been shown to inhibit the replication of influenza A virus by targeting the viral nucleoprotein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine have been extensively studied in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, it has been shown to have antiviral activity against influenza A virus. However, its effects on normal cells and tissues have not been extensively studied.
実験室実験の利点と制限
One of the main advantages of using 6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine in lab experiments is its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and antiviral properties, making it a potential candidate for the development of new drugs. Additionally, it can be synthesized in large quantities using a relatively simple synthesis method. However, one limitation of using this compound in lab experiments is its potential toxicity. Its effects on normal cells and tissues have not been extensively studied, and it may have adverse effects on the body if used in high doses.
将来の方向性
There are several future directions for research on 6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine. One direction is to further investigate its potential therapeutic applications, specifically in the treatment of lung cancer, rheumatoid arthritis, and influenza A virus infections. Additionally, its effects on normal cells and tissues should be studied to determine its potential toxicity. Furthermore, its mechanism of action should be further elucidated to identify potential targets for drug development. Finally, new synthesis methods should be developed to improve the yield and purity of the compound.
合成法
The synthesis of 6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine involves the reaction of 3,5-dimethylaniline with 2-bromo-4-nitroaniline in the presence of a palladium catalyst. The resulting product is then reduced using hydrogen gas and a palladium catalyst to yield 6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine. This synthesis method has been reported in several scientific publications and has been used to produce large quantities of the compound for research purposes.
科学的研究の応用
6-bromo-N-(3,5-dimethylphenyl)-4-quinazolinamine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, specifically in the treatment of lung cancer. In addition, it has been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, it has been shown to have antiviral activity against influenza A virus, making it a potential candidate for the development of new antiviral drugs.
特性
IUPAC Name |
6-bromo-N-(3,5-dimethylphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3/c1-10-5-11(2)7-13(6-10)20-16-14-8-12(17)3-4-15(14)18-9-19-16/h3-9H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXQPNFKXBNVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-(3,5-dimethylphenyl)quinazolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,3-trichloro-2-propen-1-yl 6-{[(4-acetylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4937167.png)
![4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline](/img/structure/B4937177.png)

![4-{2,5-dioxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid](/img/structure/B4937195.png)
![N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4937201.png)
![4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4937209.png)
![N-(5-methyl-3-isoxazolyl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4937216.png)

![3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B4937229.png)

![ethyl 2-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B4937236.png)
![N~2~-(3,5-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4937248.png)
![N-(2,4-dimethoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide](/img/structure/B4937257.png)
